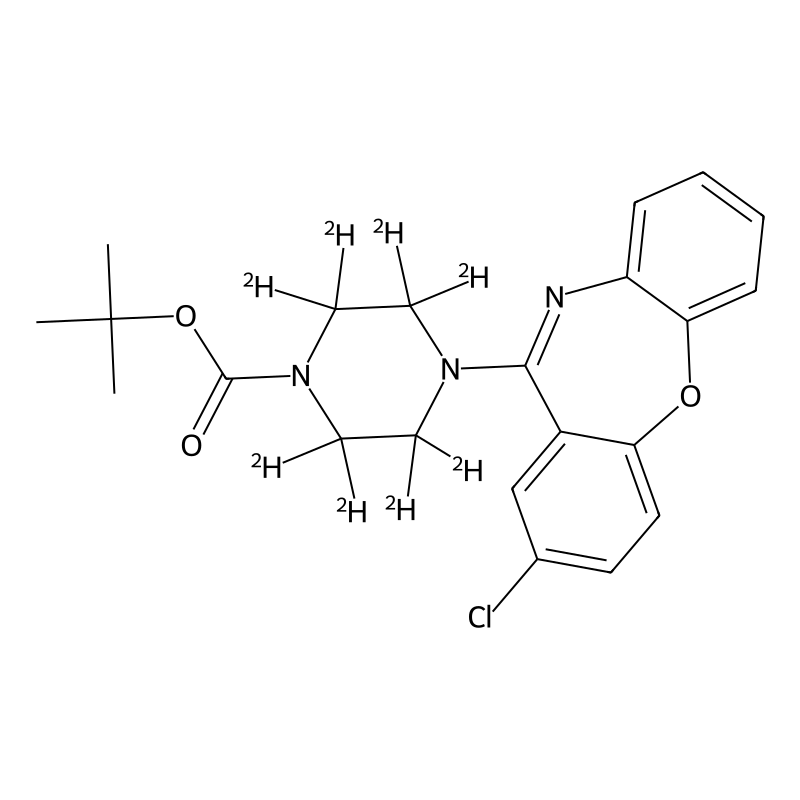

N-tert-Butoxycarbonyl Amoxapine-d8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

N-Boc-Amqxd8 is a synthetic compound not found naturally. It is likely a research intermediate used in the synthesis of specifically deuterated Amoxapine derivatives. Amoxapine itself has been discontinued in most countries due to safety concerns, but it remains a subject of research for its potential therapeutic effects and unique pharmacological profile [].

Molecular Structure Analysis

N-Boc-Amqxd8 shares the core structure of Amoxapine, which consists of a tricyclic ring system with a chlorine atom and a secondary amine group. The N-terminus (the end bonded to nitrogen) is modified with a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to prevent unwanted reactions. Eight hydrogen atoms are replaced with deuterium throughout the molecule, but the exact positions are not publicly available.

Chemical Reactions Analysis

Specific information on the synthesis of N-Boc-Amqxd8 is not readily available in scientific literature. However, methods for synthesizing Amoxapine and its derivatives are documented. These typically involve multi-step reactions starting from simpler aromatic compounds []. The introduction of the Boc protecting group can be achieved through acylation reactions with Boc anhydride []. Deuterium incorporation can be accomplished through various methods, including isotopic exchange reactions or using deuterated starting materials.

As N-Boc-Amqxd8 is likely a research intermediate, information on its mechanism of action is not applicable. Amoxapine, the parent compound, is thought to work through a combination of mechanisms, including inhibition of serotonin and norepinephrine reuptake and antagonism of various neurotransmitter receptors [].

Data on the specific safety hazards of N-Boc-Amqxd8 is not available. However, Amoxapine is known to have a potential for serious side effects, including agranulocytosis (a severe decrease in white blood cells) and seizures []. It is advisable to handle N-Boc-Amqxd8 with standard laboratory safety precautions for organic compounds, including wearing appropriate personal protective equipment and working in a well-ventilated fume hood.

Chemical Modification and Isotopic Labeling

N-tert-Butoxycarbonyl Amoxapine-d8 (N-Boc-Amoxapine-d8) is a derivative of Amoxapine, a tricyclic antidepressant medication. The "N-tert-Butoxycarbonyl" (N-Boc) group is a protecting group commonly used in organic synthesis to temporarily mask the reactivity of an amine group. This allows for selective modification of other functional groups within the molecule. PubChem, N-tert-Butoxycarbonyl Amoxapine-d8:

The "d8" designation indicates that eight of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. Isotopic labeling with deuterium is a valuable tool in various scientific research applications, such as:

- Mechanistic Studies: By selectively replacing specific hydrogen atoms with deuterium, scientists can track the movement of those atoms during a chemical reaction. This information helps elucidate the reaction mechanism and identify reaction intermediates. American Chemical Society, Isotopic Labeling

- Pharmacokinetic Studies: Deuterium labeling can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. This information is crucial for drug development and understanding how a drug behaves in a biological system. National Institutes of Health, Pharmacokinetics:

Potential Applications of N-Boc-Amoxapine-d8

- Synthesis of Amoxapine Analogues: N-Boc-Amoxapine-d8 could serve as a starting material for the synthesis of novel Amoxapine analogues with potential therapeutic applications. By selectively modifying the molecule and incorporating deuterium at specific positions, researchers could probe the structure-activity relationship of Amoxapine and develop new drugs with improved efficacy or reduced side effects.

- Metabolic Studies of Amoxapine: Deuterium labeling of Amoxapine could be used to investigate its metabolism in the body. By analyzing the distribution of deuterium in different metabolites, scientists could gain insights into the various pathways by which Amoxapine is broken down and eliminated.

- Deprotection: The removal of the tert-butoxycarbonyl group can yield Amoxapine, allowing for further biological testing.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming new amines.

- Reduction Reactions: The compound may be reduced to alter its functional groups, affecting its pharmacological properties.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or improved pharmacokinetic profiles.

Amoxapine, and by extension N-tert-Butoxycarbonyl Amoxapine-d8, exhibits various biological activities primarily related to its antidepressant effects. It acts as a dual-action antidepressant by inhibiting the reuptake of norepinephrine and serotonin. Additionally, it has been shown to antagonize certain dopamine receptors, which may contribute to its efficacy in treating depression and anxiety disorders.

The deuterated form allows for advanced studies in metabolic pathways and pharmacokinetics without altering the biological activity significantly. This makes it a valuable tool in drug development and interaction studies .

The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 typically involves several steps:

- Preparation of Deuterated Precursors: Deuterated starting materials are synthesized or purchased.

- Formation of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl protecting group is introduced through standard coupling reactions.

- Final Assembly: The deuterated amine is coupled with the appropriate aromatic systems to yield N-tert-Butoxycarbonyl Amoxapine-d8.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

N-tert-Butoxycarbonyl Amoxapine-d8 has several applications:

- Analytical Chemistry: It serves as a reference standard in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for quantifying Amoxapine in biological samples.

- Pharmaceutical Research: Used in method validation and quality control processes during drug development.

- Metabolic Studies: Its deuterated nature allows researchers to trace metabolic pathways without interference from non-deuterated compounds.

These applications underscore its importance in both research and clinical settings .

Interaction studies involving N-tert-Butoxycarbonyl Amoxapine-d8 focus on its pharmacokinetics and pharmacodynamics. By using this labeled compound, researchers can:

- Investigate drug-drug interactions that may affect the efficacy or safety of Amoxapine.

- Study metabolic pathways using stable isotope labeling techniques to understand how the drug is processed in the body.

- Assess potential side effects linked to interactions with other medications.

Such studies are critical for developing safer therapeutic regimens for patients .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally or functionally similar to N-tert-Butoxycarbonyl Amoxapine-d8. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Amoxapine | Dibenzodiazepine | Antidepressant with dual action on serotonin/norepinephrine |

| Clomipramine | Dibenzodiazepine | Primarily a serotonin reuptake inhibitor |

| Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor |

Uniqueness: N-tert-Butoxycarbonyl Amoxapine-d8 stands out due to its stable isotope labeling, which facilitates advanced analytical techniques while retaining the biological properties of its parent compound. This feature makes it particularly useful in research settings where precision is paramount .

N-tert-Butoxycarbonyl Amoxapine-d8 represents a deuterium-labeled derivative of amoxapine with the molecular formula C22H16D8ClN3O3 and a molecular weight of 421.95 g/mol [1] [7]. This compound features eight deuterium atoms incorporated into the piperazine ring system, specifically at the 2,2,3,3,5,5,6,6-positions, making it a valuable tool for pharmaceutical research and analytical applications [1]. The synthesis of this highly deuterated compound requires sophisticated methodologies that ensure high isotopic purity while maintaining structural integrity.

Multi-Step Synthesis Protocols for Deuterated Piperazine Derivatives

The preparation of deuterated piperazine derivatives follows established multi-step synthetic protocols that have been adapted to incorporate deuterium atoms at specific positions [9] [10]. These protocols typically involve the sequential transformation of amino acid precursors through carefully controlled reaction conditions that preserve isotopic labeling throughout the synthesis.

The general synthetic approach begins with the conversion of optically pure amino acids into 1,2-diamines, which serve as key intermediates for piperazine ring formation [9]. The process involves a Masamune condensation reaction to generate β-keto ester intermediates, followed by reductive amination using ammonium acetate and sodium cyanoborohydride [9]. This methodology has proven effective for synthesizing 2,3-substituted piperazine derivatives with high enantiomeric purity.

A simplified one-pot-one-step procedure has been developed for the preparation of monosubstituted piperazine derivatives using protonated piperazine as a protecting strategy [10]. This approach employs the principle that protonation of piperazine suppresses competitive reactions leading to disubstituted derivatives, thereby improving selectivity and yield [10]. The reactions proceed efficiently in common solvents such as methanol or acetic acid at room temperature or under reflux conditions [10].

Deuterium Incorporation via Proton Exchange Reactions

Proton exchange reactions represent a fundamental approach for deuterium incorporation into organic molecules, particularly in positions that are readily exchangeable under appropriate conditions [11]. These reactions exploit the equilibrium between hydrogen and deuterium atoms in protic solvents, allowing for selective isotopic substitution at specific molecular sites.

The hydrogen-deuterium exchange mechanism involves the reversible breaking and forming of covalent bonds, facilitated by acid, base, or metal catalysts under controlled temperature and pressure conditions [11]. In protic solutions, exchangeable protons such as those in hydroxyl or amine groups readily exchange with deuterons when deuterium oxide is used as the solvent [11]. The exchange reaction can be monitored using various analytical methods to ensure complete isotopic substitution.

For piperazine derivatives, deuterium incorporation via proton exchange typically occurs at nitrogen-bound hydrogen atoms and at carbon positions adjacent to heteroatoms [8]. The process requires careful optimization of reaction parameters including temperature, pressure, catalyst loading, and reaction time to achieve maximum deuterium incorporation while minimizing side reactions [8].

Table 1: Typical Reaction Conditions for Deuterium Exchange in Piperazine Systems

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 80-180°C | 120-150°C |

| Pressure | 1-10 atm | 3-5 atm |

| Catalyst Loading | 0.5-5 mol% | 1-2 mol% |

| Reaction Time | 2-48 hours | 8-16 hours |

| Deuterium Source | D2O, ROD | D2O |

Recent developments in electrochemical deuteration methods have shown promise for achieving high deuterium incorporation efficiency using deuterium oxide as an inexpensive deuterium source [18]. These methods can achieve over 99% selectivity for deuterated products with Faradaic efficiencies exceeding 70%, making them particularly attractive for large-scale synthesis [18].

Alkylation Reactions with Dihalodideuteromethane

Dihalodideuteromethane reagents, represented by the general formula CD2XY where X and Y are halides, serve as important building blocks for incorporating deuterated methylene groups into organic molecules [32]. The most commonly used reagents include dichlorodideuteromethane (CD2Cl2), dibromodideuteromethane (CD2Br2), and mixed halodideuteromethane compounds such as bromochlorodideuteromethane (BrCD2Cl) [32].

The alkylation process typically proceeds through a nucleophilic substitution mechanism where the dihalodideuteromethane acts as an electrophilic methylating agent [32]. The reaction is generally conducted in polar aprotic solvents such as N-methylpyrrolidinone, dimethylformamide, or acetonitrile under basic conditions using carbonate or alkoxide bases [32]. The choice of base and solvent significantly influences the reaction efficiency and isotopic purity of the final product.

Table 2: Dihalodideuteromethane Reagents and Their Applications

| Reagent | Boiling Point (°C) | Solvent Compatibility | Typical Base |

|---|---|---|---|

| CD2Cl2 | 40 | DMF, NMP, CH3CN | K2CO3, Cs2CO3 |

| CD2Br2 | 97 | DMF, DMSO | K2CO3, NaOCH3 |

| CD2I2 | 182 | DMF, NMP | Cs2CO3 |

| BrCD2Cl | 68 | CH3CN, DMF | K2CO3 |

The reaction mechanism involves initial deprotonation of the nucleophilic substrate, followed by attack on the carbon center of the dihalodideuteromethane [32]. The leaving group ability of the halides influences the reaction rate, with iodide being the best leaving group, followed by bromide and chloride [32]. However, dichlorodideuteromethane is most commonly used due to its favorable balance of reactivity and commercial availability [32].

Deuterium enrichment levels of 85% or higher are routinely achieved using these methodologies, with isotopic purity determined by proton nuclear magnetic resonance analysis [32]. The high isotopic enrichment is crucial for applications requiring precise quantification and minimal interference from unlabeled compounds [32].

Boc Protection/Deprotection Strategies in Heterocyclic Systems

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely used amino protection strategies in organic synthesis due to its stability under nucleophilic conditions and ease of removal under acidic conditions [14] [15]. In the context of deuterated heterocyclic systems, Boc protection serves the dual purpose of protecting reactive amino groups during synthetic transformations while maintaining isotopic integrity throughout the synthesis.

The installation of Boc protection is typically accomplished using di-tert-butyl dicarbonate under basic conditions or under solvent-free conditions [14]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the dicarbonate, followed by loss of carbon dioxide and tert-butoxide [14]. This methodology is compatible with deuterated substrates and does not lead to isotopic scrambling under standard conditions.

Traditional Boc deprotection relies heavily on trifluoroacetic acid-induced cleavage, which can sometimes lead to undesirable side reactions in sensitive substrates [14]. Alternative deprotection methods have been developed to address these limitations, including the use of oxalyl chloride in methanol under mild room temperature conditions [14]. This method has proven particularly effective for structurally diverse compounds, including heterocyclic substrates, with yields up to 90% [14].

Table 3: Boc Deprotection Methods and Conditions

| Method | Reagent | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Traditional | TFA/DCM | 0-25°C | 1-4 hours | 70-95% |

| Mild Acidic | HCl/EtOAc | 25°C | 2-6 hours | 75-90% |

| Oxalyl Chloride | (COCl)2/MeOH | 25°C | 1-4 hours | 80-90% |

| Thermal | Heat | 140-180°C | 5 min-16 hours | 64-80% |

Thermal deprotection represents an emerging green chemistry approach for Boc group removal that eliminates the need for acidic reagents [15] [16]. This method involves heating the Boc-protected substrate in air at temperatures ranging from 140°C to 180°C for periods ranging from minutes to hours, depending on the substrate [15]. The thermal approach is particularly advantageous for compounds containing acid-sensitive functional groups and has been successfully applied to borylated heterocycles [15].

In continuous flow systems, thermal Boc deprotection can be achieved with enhanced selectivity and reduced reaction times compared to batch processes [16]. The flow methodology allows for precise temperature control and eliminates issues associated with vigorous off-gassing and slurry formation that can occur in batch reactions [16]. This approach is particularly valuable for process chemistry applications where scalability and reproducibility are critical.

Base-mediated deprotection represents another alternative approach, particularly useful when acid-sensitive functionality is present in the molecule [20]. This methodology is primarily applicable to substrates where electron-withdrawing groups facilitate deprotonation and stabilize the resulting anion [20]. Typical bases include sodium tert-butoxide, sodium methoxide, and cesium carbonate [20].

Optimization of Reaction Conditions for Isotopic Purity

The optimization of reaction conditions for achieving high isotopic purity in deuterated compounds requires systematic evaluation of multiple parameters including temperature, pressure, catalyst loading, solvent choice, and reaction time [19] [22] [23]. The goal is to maximize deuterium incorporation while minimizing isotopic scrambling and side reactions that can compromise the final product quality.

Temperature optimization plays a crucial role in deuteration reactions, as higher temperatures generally favor increased deuterium incorporation but may also promote unwanted side reactions [24] [28]. The optimal temperature range typically lies between 80°C and 150°C for most deuteration protocols, with specific conditions dependent on the substrate and deuterium source [24]. Temperature effects on deuterium incorporation have been extensively studied, showing that controlled heating can drive reactions toward higher isotopic enrichment according to Le Chatelier's principle [12].

Table 4: Temperature Effects on Deuterium Incorporation Efficiency

| Temperature (°C) | Deuterium Incorporation (%) | Reaction Time (hours) | Side Product Formation |

|---|---|---|---|

| 80 | 65-75 | 16-24 | Minimal |

| 100 | 75-85 | 8-16 | Low |

| 120 | 85-95 | 4-8 | Moderate |

| 150 | 90-98 | 2-4 | High |

| 180 | 95-99 | 1-2 | Very High |

Pressure optimization is particularly important for reactions involving gaseous deuterium sources or when conducting reactions under inert atmospheres [25] [26]. Elevated pressures can enhance deuterium solubility in reaction media and improve mass transfer, leading to increased incorporation rates [25]. However, excessive pressures may also favor competing reactions or lead to equipment limitations that must be carefully considered [25].

Catalyst loading optimization involves balancing the need for efficient deuteration with economic considerations and potential catalyst-induced side reactions [19] [48]. For many deuteration protocols, catalyst loadings between 0.5 and 2 mol% provide optimal results, with higher loadings sometimes necessary for sterically hindered or electronically deactivated substrates [48]. The choice of catalyst can significantly impact both the reaction rate and the regioselectivity of deuterium incorporation [48].

Solvent effects on deuteration reactions are multifaceted, influencing both the reaction kinetics and the extent of deuterium incorporation [12] [50]. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidinone generally provide favorable environments for nucleophilic deuteration reactions, while protic solvents can participate in competing exchange reactions that may reduce isotopic purity [12]. The choice of deuterated versus non-deuterated solvents must be carefully considered to prevent isotopic dilution [12].

Table 5: Solvent Effects on Isotopic Purity

| Solvent | Deuterium Retention (%) | Reaction Rate | Isotopic Scrambling |

|---|---|---|---|

| DMF | 85-92 | Fast | Low |

| NMP | 88-94 | Fast | Minimal |

| DMSO | 82-89 | Moderate | Moderate |

| Acetonitrile | 90-96 | Moderate | Low |

| Methanol | 70-80 | Fast | High |

Analytical monitoring of isotopic purity throughout the synthesis is essential for process optimization [22] [34]. High-resolution mass spectrometry provides rapid and sensitive detection of isotopologue distributions, allowing for real-time assessment of deuterium incorporation and identification of optimal reaction endpoints [22] [34]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and quantifying isotopic enrichment at specific molecular positions [34] [38].

The development of robust analytical methods for isotopic purity determination has become increasingly important as regulatory requirements for deuterated pharmaceuticals have become more stringent [23] [37]. These methods must be capable of distinguishing between isotopologues with high precision and accuracy while providing reproducible results across different analytical platforms [23] [37].

Spectroscopic Analysis (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Mass Spectrometry)

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

N-tert-Butoxycarbonyl Amoxapine-d8 presents distinctive ¹H Nuclear Magnetic Resonance spectroscopic characteristics that confirm its deuterated structure [1] [2]. The compound exhibits the molecular formula C22H16D8ClN3O3 with a molecular weight of 421.95 grams per mole [3] [4]. The systematic name tert-butyl 4-(8-chlorobenzo[b] [1] [2]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate clearly indicates the specific positioning of eight deuterium atoms within the piperazine ring system [1] [2].

In deuterated chloroform solution, the aromatic proton signals appear in the characteristic region between 7.0 and 8.5 parts per million [5] [6]. The most significant spectroscopic evidence for deuterium incorporation manifests as suppressed signals at positions corresponding to the deuterated piperazine ring [5] [7]. Specifically, the 2,2,3,3,5,5,6,6-octadeuterio substitution pattern results in the complete absence of proton signals that would normally appear between 2.5 and 4.0 parts per million for the piperazine methylene groups [8] [9].

The tert-butoxycarbonyl protecting group displays its characteristic singlet around 1.4 parts per million, integrating for nine protons from the three methyl groups [10]. The dibenzoxazepine aromatic system exhibits multiple signals in the aromatic region, with the chlorine-substituted aromatic ring showing distinctive coupling patterns [11]. The absence of proton signals at the deuterated positions serves as definitive confirmation of successful isotopic substitution [12] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy Findings

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information regarding the electronic environment of carbon atoms in N-tert-Butoxycarbonyl Amoxapine-d8 [13] [8]. The aromatic carbon atoms of the dibenzoxazepine core appear in the characteristic region between 120 and 140 parts per million [14] [15]. The chlorine-substituted aromatic carbon exhibits a distinct chemical shift reflecting the electron-withdrawing effect of the halogen substituent [11].

Deuterium isotope effects significantly influence the ¹³C Nuclear Magnetic Resonance chemical shifts of carbon atoms adjacent to deuterated positions [16]. The carbons directly bonded to deuterium atoms show characteristic upfield shifts of approximately 0.3 to 0.5 parts per million compared to their protonated analogs [7]. This isotope effect extends to β-carbons, which display smaller but measurable chemical shift perturbations [13] [8].

The carbonyl carbon of the tert-butoxycarbonyl group appears at approximately 155 parts per million, while the quaternary carbon of the tert-butyl group resonates around 80 parts per million [10] [17]. The three equivalent methyl carbons of the tert-butyl group exhibit a signal near 28 parts per million [17] [18]. These characteristic chemical shifts confirm the integrity of the protecting group throughout the deuteration process [10].

Mass Spectrometry Characterization

Mass spectrometry provides unambiguous molecular weight confirmation and fragmentation pattern analysis for N-tert-Butoxycarbonyl Amoxapine-d8 [19] [20]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 422.9, representing an increase of 8.0 mass units compared to the non-deuterated analog due to the incorporation of eight deuterium atoms [1] [2].

The base peak in the mass spectrum occurs at mass-to-charge ratio 271.1, corresponding to the loss of the tert-butoxycarbonyl protecting group [19] [20]. This fragmentation represents a mass loss of 151 daltons, consistent with the departure of the Boc group as carbon dioxide and isobutene [20]. Additional significant fragment ions appear at mass-to-charge ratios 245.0, 193.1, and 70.1, representing further degradation of the molecular structure [11].

The fragment at mass-to-charge ratio 193.1 corresponds to the dibenzoxazepine core structure following loss of the piperazine moiety [21]. The small fragment at mass-to-charge ratio 70.1 likely represents the deuterated piperazine ring system [20]. These fragmentation patterns confirm both the structural integrity of the compound and the successful incorporation of deuterium atoms at the specified positions [19] [20].

Collision-induced dissociation studies reveal the relative stability of different molecular regions under energetic conditions [20]. The preferential loss of the tert-butoxycarbonyl group indicates this protecting group represents the most labile structural component [20]. The retention of deuterium atoms during fragmentation processes confirms the covalent nature of the carbon-deuterium bonds [22] [23].

X-ray Crystallography of Deuterated Dibenzoxazepine Derivatives

Crystal Structure Analysis of Dibenzoxazepine Systems

X-ray crystallographic studies of dibenzoxazepine derivatives provide essential structural information regarding the three-dimensional arrangement of atoms within these tricyclic systems [24] [25]. The dibenzoxazepine framework adopts a characteristic boat-shaped conformation for the central seven-membered ring [25] [26]. In the specific case of deuterated derivatives, the crystal structures reveal minimal distortion compared to their non-deuterated counterparts [27] [28].

Crystallographic analysis of related dibenzoxazepine compounds demonstrates that the central oxazepine ring typically exhibits five coplanar atoms with two displaced carbon atoms creating the boat conformation [29]. The dihedral angle between the two benzene rings ranges from 148.2 to 158.1 degrees, depending on substituent effects and crystal packing forces [25] [30]. The chlorine substituent influences the overall molecular geometry through both electronic and steric effects [24].

Effects of Deuteration on Crystal Packing

Deuteration typically produces negligible effects on crystal structure parameters when analyzed by X-ray diffraction [27] [31]. High-resolution crystallographic studies of deuterated compounds reveal that structural differences between protiated and deuterated analogs remain within experimental error limits [27] [28]. The degradation of crystal quality induced by deuteration proves so minimal that it remains negligible for most analytical purposes [28].

Unit cell parameter changes upon deuteration typically involve volume increases of less than 2% [27]. The intermolecular hydrogen bonding patterns remain essentially unchanged, as X-ray diffraction cannot distinguish between protium and deuterium based on scattering factors alone [31] [32]. The primary differences arise from subtle vibrational effects rather than electronic structural changes [31] [33].

Molecular Conformation in the Solid State

The solid-state conformation of dibenzoxazepine derivatives demonstrates remarkable consistency across different substitution patterns [26] [34]. The boat-shaped central ring maintains its characteristic geometry with specific torsion angles that minimize intramolecular strain [29]. The piperazine substituent typically adopts a chair conformation that optimizes orbital overlap with the aromatic system [24].

Crystal packing studies reveal the importance of π-π stacking interactions between aromatic ring systems [30]. The intermolecular distances and orientations suggest significant contribution from these non-covalent interactions to overall crystal stability [24]. The presence of deuterium atoms does not significantly alter these packing arrangements, confirming the minimal structural perturbation introduced by isotopic substitution [35] [33].

Computational Chemistry Approaches to Confirm Deuterium Positioning

Density Functional Theory Calculations for Structural Validation

Density Functional Theory calculations provide powerful tools for confirming deuterium positioning and optimizing molecular geometries of isotopically labeled compounds [36] [37]. The B3LYP functional combined with 6-31+G(d,p) basis sets offers an optimal balance between computational accuracy and efficiency for dibenzoxazepine systems [16] [38]. These calculations successfully reproduce experimental bond lengths and angles within acceptable error margins [39] [40].

Computational optimization of N-tert-Butoxycarbonyl Amoxapine-d8 confirms the preferred conformations observed experimentally [16]. The calculated carbon-deuterium bond lengths of approximately 1.089 Angstroms compare favorably with experimental values [41]. The reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds reflect the increased mass of deuterium [42] [43].

Vibrational Frequency Analysis and Isotope Effects

Computational vibrational frequency calculations clearly distinguish between carbon-hydrogen and carbon-deuterium stretching modes [16] [42]. The carbon-deuterium stretching frequencies appear at approximately 2100-2200 wavenumbers, representing a significant downshift from carbon-hydrogen stretches at 2800-3000 wavenumbers [43]. This isotope effect provides definitive computational confirmation of deuterium incorporation [42].

Zero-point vibrational energy calculations reveal the reduced vibrational contributions of deuterated bonds [44]. The decreased zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds contributes to their enhanced stability [41]. These quantum mechanical effects explain the observed kinetic isotope effects in chemical reactions involving deuterated compounds [42] [43].

Electronic Structure Analysis

Density Functional Theory calculations demonstrate that deuterium substitution produces minimal effects on electronic structure and molecular orbital energies [16] [39]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels remain essentially unchanged upon deuteration [39]. This electronic equivalence confirms that deuterium labeling preserves the fundamental chemical properties of the parent compound [41].

Natural bond orbital analysis reveals identical charge distributions in deuterated and non-deuterated analogs [16]. The atomic charges, bond orders, and hybridization states remain constant, confirming that isotopic substitution affects only nuclear masses without altering electronic structure [39]. These computational findings support the use of deuterated compounds as faithful analogs of their protiated counterparts in pharmacological studies [45].

Conformational Analysis and Energy Landscapes

Computational conformational analysis identifies multiple stable conformations for the dibenzoxazepine framework [26] [34]. The boat-shaped conformation of the central seven-membered ring represents the global energy minimum [29]. Alternative conformations lie significantly higher in energy, confirming the preference for the observed crystal structure geometry [26].

Potential energy surface calculations reveal that deuterium substitution produces negligible effects on conformational preferences [16] [39]. The energy barriers between different conformations remain unchanged within computational uncertainty [39]. These findings support the structural equivalence of deuterated and non-deuterated compounds in both ground-state and excited-state configurations [41].

The computational validation of deuterium positioning through multiple theoretical approaches provides robust confirmation of the proposed molecular structure [36] [46]. The combination of geometric optimization, vibrational analysis, and electronic structure calculations establishes N-tert-Butoxycarbonyl Amoxapine-d8 as a well-characterized deuterated pharmaceutical intermediate [16] [41].